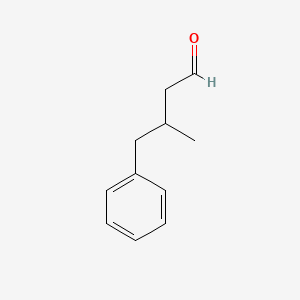

3-Methyl-4-phenylbutyraldehyde

Description

Nomenclature and Stereoisomeric Considerations of 3-Methyl-4-phenylbutyraldehyde

The systematic IUPAC name for the chiral version of this compound is (3S)-3-methyl-4-phenylbutanal. nih.gov The numbering of the carbon chain begins at the aldehyde carbon (C1). The molecule possesses a single stereocenter at the C3 position, where the methyl group is attached. This gives rise to two possible enantiomers: (S)-3-methyl-4-phenylbutanal and (R)-3-methyl-4-phenylbutanal. The designation, such as (S) or (-), specifies the absolute configuration of this stereocenter. nih.gov The presence of this single chiral center is crucial, as it allows the molecule to be used in synthesizing enantiomerically pure target molecules.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (3S)-3-methyl-4-phenylbutanal nih.gov |

| Molecular Formula | C₁₁H₁₄O nih.gov |

| Molecular Weight | 162.23 g/mol nih.gov |

| CAS Number | 637330-82-6 ((S)-isomer) nih.gov |

Significance as a Chiral Building Block in Complex Molecular Synthesis

Chiral aldehydes are highly valued in organic synthesis as building blocks. Their electrophilic carbonyl carbon readily participates in a wide array of carbon-carbon bond-forming reactions, including aldol (B89426) additions, Wittig reactions, and reactions with organometallic reagents. When the aldehyde is chiral, it can impart stereochemical control during these transformations, leading to the selective formation of one diastereomer over another. This is a fundamental principle in asymmetric synthesis, which is critical for the production of pharmaceuticals and other biologically active molecules where only one enantiomer typically exhibits the desired activity.

While this compound possesses the key features of a useful chiral building block—a defined stereocenter and a reactive aldehyde group—specific, widely-cited examples of its direct application in the total synthesis of complex natural products or pharmaceuticals are not prominent in surveyed chemical literature. However, its structural motifs are present in various larger molecules, and its potential as a precursor in synthetic campaigns remains an area of interest for synthetic chemists exploring novel pathways to complex targets.

Historical Perspectives on Branched Aldehydes in Organic Synthesis

The study of branched aldehydes has historical roots not in complex synthesis, but in flavor and fragrance chemistry. Two seminal discoveries in the 19th and early 20th centuries laid the groundwork for understanding their formation.

The first was the Strecker degradation , described by German chemist Adolph Strecker in 1862. wikipedia.orgcheesescience.net This reaction involves the conversion of an α-amino acid into an aldehyde with one fewer carbon atom, typically through interaction with a dicarbonyl compound. wikipedia.orgcheesescience.netbrewingforward.comfuturelearn.comsweetmarias.com This process is a key step in the Maillard reaction, responsible for the aromas and flavors that develop when food is cooked. cheesescience.netbrewingforward.comfuturelearn.com For example, the amino acid leucine (B10760876) can be converted to the branched aldehyde 3-methylbutanal, a compound with a characteristic malty odor. nih.gov

A second major contribution came from German biochemist Felix Ehrlich, who in the early 1900s described what is now known as the Ehrlich pathway . pricklycider.comnih.govresearchgate.netasm.orgoup.com He observed that during yeast fermentation, amino acids could be converted into "fusel alcohols," which are higher alcohols with more than two carbons. pricklycider.comnih.gov This metabolic pathway proceeds through a transamination and decarboxylation sequence, forming a branched aldehyde as a key intermediate, which is then typically reduced to the corresponding alcohol. pricklycider.comnih.govresearchgate.net Ehrlich's work in 1904 and subsequent publications provided a biological context for the formation of these branched structures, which were initially recognized for their sensory impact on fermented beverages. pricklycider.comnih.gov These early studies into the origins of simple branched aldehydes in natural systems provided a fundamental understanding that predates their more deliberate use as building blocks in modern organic synthesis. numberanalytics.comwikipedia.orgbritannica.com

Structure

3D Structure

Properties

CAS No. |

13881-14-6 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

3-methyl-4-phenylbutanal |

InChI |

InChI=1S/C11H14O/c1-10(7-8-12)9-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3 |

InChI Key |

GNQAZNILNLQRJV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Mechanistic Elucidation of Chemical Transformations Involving 3 Methyl 4 Phenylbutyraldehyde and Its Derivatives

Reaction Pathway Identification and Intermediate Characterization in Organocatalysis

The organocatalytic functionalization of branched aldehydes like 3-methyl-4-phenylbutyraldehyde presents unique challenges and opportunities in controlling reaction pathways. The formation of key intermediates, primarily enamines or enolates, is a critical determinant of the reaction's course. In enamine catalysis, a chiral secondary amine catalyst reacts with the aldehyde to form a transient nucleophilic enamine. For α-branched aldehydes, the formation of both E and Z configured enamines is possible, which can complicate stereocontrol. mdpi.com However, for β-branched aldehydes such as this compound, the stereocenter at the β-position influences the facial selectivity of the enamine attack on an electrophile.

Mechanistic studies on related β-branched aldehydes have shown that the reaction pathway can be elucidated by monitoring the formation of these enamine intermediates. For instance, NMR spectroscopy has been employed to characterize the diastereomeric enamines formed from a racemic β-branched aldehyde and a chiral amine catalyst. nih.govacs.org These studies reveal that the kinetic resolution of the aldehyde can occur either during the formation of the diastereomeric enamines or in their subsequent reaction with an electrophile. nih.govacs.org

In addition to enamine activation, Brønsted base catalysis provides an alternative pathway. Here, a bifunctional Brønsted base/H-bonding catalyst can deprotonate the α-position of the aldehyde, leading to an enolate intermediate. mdpi.com The reaction pathway is then dictated by the subsequent stereocontrolled addition of this enolate to an electrophile. Computational studies can further illuminate the transition states and intermediates along these pathways, providing a deeper understanding of the operative mechanism. bohrium.com

Kinetic Studies and Rate-Determining Step Analysis in Aldehyde Transformations

Kinetic isotope effect (KIE) studies can provide further evidence for the RDS. By isotopically labeling the α-proton of the aldehyde, one can determine if the C-H bond cleavage is involved in the rate-determining step. A significant primary KIE would suggest that α-deprotonation is part of the RDS, which is often the case in Brønsted base-catalyzed reactions.

Nonlinear effect studies, which correlate the enantiomeric excess of the catalyst with that of the product, can also offer mechanistic insights. A strong positive nonlinear effect often indicates the involvement of a dimeric or higher-order catalyst species in the rate-determining step, providing clues about the catalyst's aggregation state during the reaction. acs.org

Origins of Stereoselectivity in Asymmetric Reactions of Branched Aldehydes

The stereochemical outcome of asymmetric reactions involving branched aldehydes like this compound is a result of intricate interactions between the substrate, catalyst, and reagents in the transition state. The presence of a stereocenter at the β-position adds a layer of complexity and a handle for achieving high diastereoselectivity and enantioselectivity.

In the context of kinetic resolution of racemic β-branched aldehydes, the origin of stereoselectivity lies in the differential reaction rates of the two enantiomers of the aldehyde. nih.govacs.org This difference arises from the formation of diastereomeric transition states when the chiral catalyst interacts with each enantiomer. The catalyst provides a chiral environment that favors the reaction of one enantiomer over the other.

The formation of diastereomeric enamines is a key factor. nih.govacs.org Even if the formation of these enamines is not the sole determinant of stereoselectivity, their differing reactivities towards an electrophile contribute significantly to the final enantiomeric excess of the unreacted aldehyde and the diastereomeric ratio of the product. nih.govacs.org

The table below presents representative data from a study on the kinetic resolution of various racemic β-branched aldehydes through a peptide-catalyzed conjugate addition, illustrating the high levels of stereoselectivity that can be achieved.

Table 1: Peptide-Catalyzed Kinetic Resolution of Racemic β-Branched Aldehydes This table is interactive. You can sort and filter the data.

| Aldehyde Substrate | Product Diastereomeric Ratio (dr) | Product Enantiomeric Excess (% ee) | Unreacted Aldehyde Enantiomeric Excess (% ee) |

|---|---|---|---|

| 3-Phenylbutanal | 92:6:1:1 | 97 | 77 |

| 3-(4-Methoxyphenyl)butanal | 95:5:<1:<1 | 99 | 96 |

| 3-(4-Chlorophenyl)butanal | 94:6:<1:<1 | 98 | 85 |

| 3-(4-Trifluoromethylphenyl)butanal | 93:7:<1:<1 | 97 | 88 |

The high diastereomeric ratios and enantiomeric excesses observed underscore the effectiveness of the chiral catalyst in differentiating between the diastereomeric transition states. nih.gov

Investigation of Catalytic Cycles and Enantiocontrol in Asymmetric Organocatalysis

A thorough understanding of the catalytic cycle is paramount for rational catalyst design and the optimization of enantiocontrol in asymmetric organocatalysis. For the reactions of this compound, the catalytic cycle typically involves the formation of a reactive intermediate through interaction with the catalyst, followed by the key bond-forming step and subsequent catalyst regeneration.

In enamine catalysis, the cycle commences with the condensation of the aldehyde and a chiral secondary amine catalyst to form a nucleophilic enamine. This enamine then attacks an electrophile in a stereocontrolled manner. The resulting iminium ion is subsequently hydrolyzed to release the functionalized product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle. The enantiocontrol is established during the attack of the enamine on the electrophile, where the chiral catalyst shields one face of the enamine, directing the electrophile to the other.

In a dual catalytic system, such as the combination of an amine catalyst and a metal co-catalyst, the catalytic cycles can be more intricate. bohrium.com For instance, the amine may form the enamine while the metal catalyst activates the electrophile. The enantioselectivity is then a result of the synergistic action of both catalysts in the transition state assembly.

The table below outlines a generalized catalytic cycle for the enamine-catalyzed α-functionalization of a branched aldehyde.

Table 2: Generalized Enamine Catalytic Cycle This table is interactive. You can sort and filter the data.

| Step | Description | Key Species |

|---|---|---|

| 1 | Catalyst Activation | Chiral secondary amine reacts with the aldehyde to form an enamine. |

| 2 | C-C Bond Formation | The enamine attacks an electrophile. |

| 3 | Product Formation | The resulting iminium ion is hydrolyzed. |

The efficiency of enantiocontrol is highly dependent on the structure of the catalyst, particularly the steric and electronic properties of the groups surrounding the active site. By systematically modifying the catalyst structure, it is possible to fine-tune the interactions within the catalytic cycle and enhance the stereochemical outcome of the reaction.

Computational and Theoretical Chemistry Applied to 3 Methyl 4 Phenylbutyraldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on solving approximations of the Schrödinger equation, offer deep insights into the electronic structure and energetics of molecules. These calculations are fundamental to modern chemistry, enabling the precise modeling of chemical phenomena.

Density Functional Theory (DFT) has become a primary tool for chemists to predict the geometric and electronic properties of molecules. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while maintaining a high level of accuracy.

For 3-methyl-4-phenylbutyraldehyde, DFT calculations are used to perform geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. tib.eu The calculations can predict bond lengths, bond angles, and dihedral angles with remarkable precision. For instance, DFT calculations on similar aldehydes like acetaldehyde (B116499) have been used to optimize geometries in both gas and aqueous phases using functionals like B3LYP with a 6-31g(d) basis set. researchgate.net

Furthermore, DFT is employed to map out the energy profiles of chemical reactions. By calculating the energies of reactants, transition states, and products, a reaction pathway can be constructed. researchgate.net This provides critical information on the reaction's feasibility (thermodynamics) and its rate (kinetics). For example, in the hydrogenation of an aldehyde, DFT can determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. researchgate.net

Table 1: Representative DFT-Calculated Parameters for an Aldehyde Hydrogenation This table presents illustrative data based on typical DFT calculations for aldehyde hydrogenation reactions, as specific data for this compound is not available in the cited literature.

| Parameter | Reactant (Aldehyde + H₂) | Transition State | Product (Alcohol) |

| Relative Energy (kcal/mol) | 0.00 | +25.5 | -18.7 |

| C=O Bond Length (Å) | 1.21 | 1.32 | N/A |

| C-O Bond Length (Å) | N/A | 1.32 | 1.43 |

| O-H Bond Length (Å) | N/A | 1.45 | 0.96 |

| Imaginary Frequency (cm⁻¹) | None | -1540 | None |

Source: Conceptual data based on findings for similar aldehydes. researchgate.netaidic.it

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. The spatial arrangement of its atoms, or conformation, plays a crucial role in its reactivity and in the stereochemical outcome of its reactions. Computational conformational analysis involves identifying the different stable conformers of the molecule and their relative energies.

DFT calculations can be used to explore the potential energy surface of the molecule by rotating its single bonds. acs.org This allows for the identification of low-energy conformers. In organocatalytic reactions, for example, the conformation of the catalyst-substrate complex is critical. DFT calculations on intermediates, such as the iminium ions formed from α,β-unsaturated aldehydes and amine catalysts, have shown that only specific conformations are energetically favorable for the reaction to proceed with high stereoselectivity. researchgate.net The analysis of transition states for different stereoisomeric pathways can predict which enantiomer or diastereomer will be the major product. acs.orgnih.gov For instance, in the proline-catalyzed aldol (B89426) reaction, DFT studies revealed that certain rotamers are significantly lower in energy due to stabilizing hydrogen bonds, thus controlling the stereochemical outcome. acs.org

The transition state is a fleeting, high-energy configuration that a molecule passes through as it transforms from reactant to product. Characterizing this state is key to understanding the reaction mechanism and predicting its rate and selectivity. Quantum chemical calculations are uniquely suited for this task, as transition states are too short-lived to be observed directly by most experimental techniques.

Using DFT, chemists can locate the transition state structure on the potential energy surface, which is a first-order saddle point. A key confirmation of a true transition state is the calculation of its vibrational frequencies, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net For catalytic processes involving aldehydes, such as hydrogenation or C-C bond formation, DFT is used to model the interaction of the aldehyde with the catalyst and locate the transition states for each step. tib.euresearchgate.net Studies on the selective hydrogenation of α,β-unsaturated aldehydes on single-atom alloy catalysts have used DFT to show how tuning the interaction between the catalyst surface and the aldehyde's functional groups can alter the energy barriers of competing reaction pathways, thereby controlling selectivity. escholarship.org

In Silico Modeling for Structure-Reactivity Relationships in Aldehyde Compounds

In silico modeling, particularly the development of Quantitative Structure-Activity Relationship (QSAR) models, is a powerful approach for establishing mathematical relationships between the chemical structure of a compound and its reactivity or biological activity. wikipedia.org These models are widely used in drug discovery, toxicology, and materials science. biointerfaceresearch.com

For aldehyde compounds, QSAR models can predict various properties, including toxicity. researchgate.netresearchgate.net These models typically use molecular descriptors that quantify different aspects of the molecule's structure, such as its size, shape, hydrophobicity (often represented by log Kow), and electronic properties. researchgate.net For a molecule like this compound, descriptors would include its molecular weight, calculated partition coefficient, and parameters describing the electrophilicity of the carbonyl carbon.

The process involves compiling a dataset of aldehydes with known activity, calculating a set of descriptors for each, and then using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to build a predictive model. researchgate.net Such models have shown that for aldehydes, reactivity is often influenced by more than just hydrophobicity; electronic descriptors are also crucial. researchgate.net The structural features of an aldehyde, such as branching near the carbonyl group, can also significantly impact its reactivity through steric hindrance. researchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Models for Aldehydes

| Descriptor Class | Example Descriptor | Property Represented |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Molecular Connectivity Index (chi-1) | Branching and shape |

| Physicochemical | Octanol/Water Partition Coefficient (log Kow) | Hydrophobicity |

| Quantum Chemical | LUMO Energy | Electrophilicity |

Source: Information compiled from various QSAR studies. researchgate.netresearchgate.net

Predictive Modeling for Reaction Design and Optimization

The ultimate goal of applying computational chemistry to a molecule like this compound is to design and optimize its synthesis or its use in subsequent reactions. Predictive modeling integrates the quantum chemical and in silico techniques described above to guide experimental work, saving time and resources. mit.edu

Computer-assisted synthesis design programs can propose potential synthetic routes to a target molecule by applying a series of known chemical reactions in a retrosynthetic fashion. nih.govfrontiersin.org These rule-based systems can be enhanced with machine learning algorithms trained on vast reaction databases. frontiersin.org

Furthermore, computational models can be used to pre-screen potential reactants and catalysts before they are tried in the lab. mit.edu For example, if a specific stereoisomer of this compound is desired from an organocatalytic reaction, DFT calculations can be used to predict which catalyst will provide the highest enantioselectivity by comparing the transition state energies for the formation of the different stereoisomers. acs.org This computational screening allows chemists to focus their experimental efforts on the most promising candidates. Researchers have successfully used computational modeling to predict which pairs of molecules would react to form desired products, demonstrating the power of this approach to guide challenging syntheses. mit.edu

Advanced Analytical Methodologies in 3 Methyl 4 Phenylbutyraldehyde Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the isolation and quantitative analysis of 3-Methyl-4-phenylbutyraldehyde, enabling researchers to distinguish between its stereoisomers and purify it from complex mixtures.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (ee) of this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, leading to their separation. The choice of CSP, often based on polysaccharide derivatives like amylose (B160209) or cellulose, is critical for achieving optimal resolution.

In a typical analysis, a solution of the synthesized this compound is injected into the HPLC system. The enantiomers are eluted at different retention times, and the area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer. The enantiomeric excess is then calculated using the areas of the two peaks. The mobile phase, commonly a mixture of hexane (B92381) and an alcohol like isopropanol (B130326), is optimized to maximize the separation factor and resolution.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Excess Determination

| Parameter | Value/Condition |

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Supercritical Fluid Chromatography (SFC) for Kinetic Resolution Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for analyzing the kinetic resolution of chiral compounds like this compound. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC.

For kinetic resolution studies, where the goal is to monitor the progress of a reaction that selectively produces one enantiomer, SFC offers rapid analysis times. nih.gov The technique is particularly advantageous when coupled with mass spectrometry (SFC-MS), providing both separation and identification. nih.gov Modifiers such as methanol (B129727) or isopropanol are often added to the CO2 to enhance solvating power and improve peak shape. nih.gov Lowering the temperature in SFC, sometimes to sub-ambient levels, can further improve enantiomeric resolution. nih.gov

Column Chromatography for Reaction Mixture Purification

Following its synthesis, this compound is typically isolated and purified from the reaction mixture using column chromatography. orgsyn.org This is a fundamental and widely used preparative technique in organic chemistry. A glass column is packed with a stationary phase, most commonly silica (B1680970) gel, and the crude reaction mixture is loaded onto the top. orgsyn.org

An appropriate solvent system, or eluent, is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and interactions with the stationary phase. For this compound, a non-polar to moderately polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically employed. orgsyn.org Fractions are collected sequentially, and those containing the purified aldehyde are identified using a technique like thin-layer chromatography (TLC) before being combined and concentrated.

Spectroscopic Characterization for Structural Elucidation and Stereochemistry

Spectroscopic techniques provide detailed information about the molecular structure and stereochemistry of this compound, confirming its identity and the relative arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereoselectivity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the connectivity of atoms in this compound. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum provide a wealth of information about the different protons in the molecule.

In the context of stereochemistry, NMR is crucial for determining the diastereoselectivity of reactions that form this compound. The protons in diastereomers are in different chemical environments and will therefore exhibit distinct signals in the NMR spectrum, allowing for their quantification. For instance, the coupling constants between protons on adjacent stereocenters can provide information about their relative orientation.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde (CHO) | ~9.7 | Triplet |

| Aromatic (C₆H₅) | ~7.1-7.3 | Multiplet |

| Methine (CH) | ~2.8 | Multiplet |

| Methylene (CH₂) adjacent to phenyl | ~2.6 | Multiplet |

| Methylene (CH₂) adjacent to aldehyde | ~2.4 | Multiplet |

| Methyl (CH₃) | ~1.1 | Doublet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aldehyde (C=O) | ~202 |

| Aromatic (C₆H₅) | ~126-140 |

| Methine (CH) | ~35 |

| Methylene (CH₂) adjacent to phenyl | ~45 |

| Methylene (CH₂) adjacent to aldehyde | ~52 |

| Methyl (CH₃) | ~20 |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. In the mass spectrometer, the molecule is ionized, and the resulting molecular ion ([M]⁺) is detected. The high-resolution mass spectrum provides the exact mass of the compound, which can be used to confirm its molecular formula, C₁₁H₁₄O. nih.gov

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Identity |

| 162 | [M]⁺ (Molecular Ion) |

| 161 | [M-H]⁺ |

| 133 | [M-CHO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 44 | [CH₂=CH-OH]⁺ (from McLafferty rearrangement) |

Techniques for In Situ Reaction Monitoring

The study of chemical reactions as they occur, known as in situ reaction monitoring, provides invaluable insights into reaction kinetics, mechanisms, and the influence of various parameters in real-time. For complex processes such as the synthesis of this compound, these advanced analytical methodologies are crucial for optimizing reaction conditions and understanding the formation of intermediates and byproducts. Spectroscopic techniques, particularly Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for these investigations.

A primary route to synthesizing this compound is through the hydroformylation of allylbenzene. This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene. This reaction can yield two isomeric aldehydes: the linear product, 4-phenylbutanal, and the desired branched product, this compound. In situ monitoring techniques are instrumental in studying the catalyst behavior and reaction progression to maximize the yield of the branched isomer.

High-Pressure Infrared (HPIR) spectroscopy, a specialized form of FT-IR, is particularly well-suited for monitoring hydroformylation reactions, which are typically carried out under significant pressures of synthesis gas (a mixture of carbon monoxide and hydrogen). By using a probe inserted directly into the reaction vessel, researchers can track the concentration of key species in real-time. For instance, in the rhodium-catalyzed hydroformylation of allylbenzene, HPIR can be used to observe the carbonyl (C=O) stretching frequencies of rhodium-carbonyl complexes, which are key intermediates in the catalytic cycle. rsc.org The data gathered can reveal the dominant catalyst resting states under various conditions. For example, studies have identified species such as the trigonal bipyramidal hydrido complex e,e-[HRh(CO)₂(P∩P)] as the major resting state during hydroformylation. rsc.org In the absence of modifying phosphine (B1218219) or phosphite (B83602) ligands, in situ FT-IR has also been used to observe the formation of rhodium clusters like [Rh₄(CO)₁₂] and [Rh₆(CO)₁₆], which can affect catalytic activity. rsc.org

In situ Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary information, providing detailed structural data on intermediates and products directly in the reaction mixture. High-pressure NMR cells allow for the study of reactions under catalytically relevant conditions. For the hydroformylation of alkenes, in situ ¹H and ³¹P NMR are particularly valuable. ¹H NMR can be used to follow the consumption of the alkene substrate and the formation of the aldehyde products, allowing for the determination of reaction rates and regioselectivity (the ratio of branched to linear aldehydes). pku.edu.cn ³¹P NMR is used to study the behavior of phosphorus-based ligands that are essential for controlling the selectivity of the rhodium catalyst. These studies can reveal how ligands coordinate to the rhodium center and how this coordination influences the catalytic cycle.

The combination of these in situ techniques provides a comprehensive picture of the reaction dynamics. For instance, kinetic studies using these methods have determined the reaction orders with respect to the concentrations of the alkene, carbon monoxide, and hydrogen, shedding light on the rate-determining steps of the catalytic cycle. researchgate.net

While direct, publicly available in situ monitoring data specifically tracking the concentration of this compound during its formation is scarce, the extensive research on the hydroformylation of related vinyl arenes provides a strong foundation for understanding the application of these techniques. The findings from these studies are directly applicable to optimizing the synthesis of this specific aldehyde.

Interactive Data Table: Research Findings from In Situ Monitoring of Alkene Hydroformylation

The following table summarizes key findings from in situ spectroscopic studies on rhodium-catalyzed hydroformylation, relevant to the synthesis of aldehydes like this compound.

| In Situ Technique | Analyzed Reaction/System | Key Findings | Reference(s) |

| High-Pressure FT-IR | Rhodium/BiPhePhos catalyzed hydroformylation | Identified e,e-[HRh(CO)₂(P∩P)] as the dominant catalyst resting state. | rsc.org |

| High-Pressure FT-IR | Unmodified Rhodium carbonyls in hydroformylation | Observed the formation of [Rh₄(CO)₁₂] and [Rh₆(CO)₁₆] clusters from the [Rh(acac)(CO)₂] precursor under reaction conditions. | rsc.org |

| High-Pressure NMR | Rhodium-phosphine catalyzed 1-hexene (B165129) hydroformylation | Detected the formation of a rhodium hydride complex as the active intermediate; its concentration varied with temperature. | pku.edu.cn |

| In Situ FT-IR & NMR | Ruthenium-catalyzed alkene hydroformylation | Identified mononuclear ruthenium(0) carbonyls as resting states during catalysis. | nih.gov |

| Kinetic Studies using HPIR | Rhodium-catalyzed hydroformylation of unbiased alkenes | Determined negative reaction order in CO and positive orders in alkene and H₂. | researchgate.net |

Current Research Frontiers and Future Perspectives in 3 Methyl 4 Phenylbutyraldehyde Chemistry

Development of Novel Asymmetric Catalytic Systems for Precision Synthesis

The precise synthesis of a specific enantiomer of 3-Methyl-4-phenylbutyraldehyde, an α-branched aldehyde, is a significant challenge that has spurred the development of sophisticated catalytic systems. mdpi.com The primary difficulty lies in controlling the stereochemistry at the α-carbon, which is prone to issues of reactivity and selectivity. mdpi.combohrium.com

A major breakthrough in this area has been the rise of asymmetric organocatalysis, which offers a powerful platform for the enantioselective α-functionalization of aldehydes. bohrium.com Chiral secondary amines, such as proline and its derivatives like α,α-diarylprolinol silyl (B83357) ethers, have emerged as highly effective organocatalysts. acs.orgrsc.org These catalysts operate via the formation of a transient enamine intermediate with the aldehyde substrate. acs.org This activation mode enables a variety of stereoselective bond-forming reactions at the α-position, including C-C, C-N, C-F, C-Br, and C-S bond formations, often achieving high yields and excellent enantioselectivities (90-97% ee). acs.org For instance, the direct α-amination of aldehydes using azodicarboxylates as a nitrogen source can be smoothly catalyzed by α,α-diarylprolinol silyl ethers, yielding α-aminated products that are precursors to valuable chiral amino alcohols and amino acids. acs.org

Beyond organocatalysis, metal-catalyzed approaches and dual-catalysis strategies are also being explored. mdpi.com For example, enantioselective alkylation using phase-transfer catalysts like the Maruoka catalyst has been successful in synthesizing related α-methylated amino acids. nih.gov A novel strategy known as performance-enhancing asymmetric catalysis (PEAC) involves using achiral counterions to fine-tune the steric and electronic properties of a chiral catalyst, providing a new dimension for optimizing selectivity without extensive modification of the chiral ligand itself. nih.gov Furthermore, the integration of these catalytic systems into continuous flow reactors is a promising frontier, offering advantages such as high-throughput screening, automation, and potentially lower catalyst loadings. umontreal.ca

Table 1: Performance of (S)-2-[Bis(3,5-bistrifluoromethylphenyl)trimethylsilanyloxymethyl]pyrrolidine Catalyst in Asymmetric α-Amination of Aldehydes

| Aldehyde Substrate | Azodicarboxylate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Propanal | Dibenzyl azodicarboxylate | 6a | 85 | 92 |

| Butanal | Dibenzyl azodicarboxylate | 6b | 84 | 93 |

| Isovaleraldehyde | Dibenzyl azodicarboxylate | 6c | 84 | 90 |

| Cyclohexanecarbaldehyde | Di-tert-butyl azodicarboxylate | 6d | 80 | 97 |

| Phenylacetaldehyde | Dibenzyl azodicarboxylate | 6e | 86 | 95 |

| Data sourced from a study on general organocatalysts for aldehyde functionalization. acs.org |

Application in the Synthesis of Diverse Polyfunctionalized Organic Molecules

The aldehyde functional group and the chiral center in this compound make it a versatile synthon for constructing more complex, polyfunctionalized organic molecules. mdpi.com The development of methods for the enantioselective α-functionalization of aldehydes has unlocked pathways to a wide array of valuable chiral building blocks. mdpi.comrsc.org

For example, the products of organocatalytic α-amination reactions can be readily converted into optically active amino alcohols and non-proteinogenic amino acid derivatives, which are significant in medicinal chemistry. acs.orgrsc.org Similarly, organocatalytic α-chlorination of aldehydes yields chiral α-chloroaldehydes, which can be reduced to the corresponding α-chloroalcohols while retaining their enantiomeric purity. rsc.org These halogenated compounds are themselves versatile intermediates for further synthetic transformations. rsc.org The aldehyde moiety can participate in a wide range of classical C-C bond-forming reactions, including aldol (B89426) additions, Wittig reactions, and Grignard reactions, allowing for chain elongation and the introduction of further functional groups.

The strategic use of such functionalized aldehydes in cascade reactions enables the rapid assembly of complex molecular architectures. For instance, N-heterocyclic carbene (NHC) catalyzed Stetter-Aldol cascade reactions demonstrate how aldehyde fragments can be used in convergent strategies to build complex natural products. rsc.org This highlights the potential of this compound, once appropriately functionalized at its α-position, to serve as a key component in the synthesis of structurally diverse and biologically relevant molecules. mdpi.com

Exploration of Sustainable and Green Synthetic Routes for this compound

In line with the principles of green chemistry, significant research effort is directed towards developing more sustainable methods for producing aldehydes and their derivatives. Key strategies include the use of heterogeneous catalysts, biocatalysis, and advanced process technologies like flow chemistry.

One major area of improvement is replacing traditional homogeneous catalysts, which can be corrosive and generate significant salt waste, with solid, recyclable catalysts. mdpi.com For instance, in the aldol condensation to produce 3-hydroxybutyraldehyde, a La-Ca-modified MgO/Al₂O₃ composite oxide catalyst has been shown to be highly effective and stable, demonstrating the potential of heterogeneous catalysis in aldehyde synthesis. mdpi.com Such solid catalysts are easily separated from the reaction mixture, minimizing waste and allowing for reuse.

Biocatalysis represents another powerful tool for green synthesis, utilizing enzymes to perform reactions with high selectivity under mild conditions. nih.gov For the synthesis of chiral molecules, enzymes like lipases can be used for the kinetic resolution of racemic mixtures. nih.gov Ketoreductases (KREDs) are particularly relevant, as they can catalyze the asymmetric reduction of prochiral ketones to chiral alcohols with excellent enantiomeric excess (>99% ee). nih.gov These biocatalytic systems can be made self-sufficient by co-immobilizing the enzyme and its necessary cofactor (e.g., NADPH) onto a solid support, eliminating the need to add expensive cofactors to the reaction medium and enabling use in continuous flow reactors. nih.gov Transaminases also offer a biocatalytic route to chiral amines from carbonyl compounds. nih.gov These enzymatic approaches provide a highly sustainable alternative to traditional chemical methods.

Integration of Machine Learning and Advanced Computational Approaches in Reaction Design and Discovery

The synergy between computational chemistry, machine learning (ML), and experimental synthesis is revolutionizing how chemical reactions are designed and discovered. acs.org These advanced digital tools are being applied to overcome challenges in catalysis and reaction optimization relevant to the synthesis of molecules like this compound.

Computational asymmetric catalysis, often employing Density Functional Theory (DFT), allows researchers to model the transition states of catalytic reactions. chemrxiv.org This provides deep mechanistic insights and enables the prediction of enantioselectivity, guiding the rational design of new and more effective chiral catalysts. chemrxiv.orgdtu.dk

On a broader scale, machine learning models are being trained on large chemical reaction databases (such as Reaxys) to predict optimal reaction conditions, including the best catalyst, solvent, and reagents for a given transformation. beilstein-journals.org These models can accelerate the optimization process, which is traditionally a time- and resource-intensive cycle of trial and error. acs.org ML algorithms can identify complex patterns and correlations between reaction inputs and outcomes (e.g., yield and selectivity) that may not be obvious to a human chemist. acs.org

Furthermore, AI is being used for reaction discovery itself. By employing techniques like reinforcement learning or variational autoencoders (VAEs), researchers can explore vast chemical reaction spaces to uncover novel transformations. acs.orgnih.gov This "chemist-in-the-loop" approach, where ML predictions guide experimental work, can significantly increase the rate of discovery. acs.org For the synthesis and functionalization of this compound, these computational tools hold the promise of identifying novel, highly efficient, and selective catalytic systems, ultimately accelerating the development of advanced synthetic methodologies.

Q & A

Q. Example Table :

| Technique | Key Peaks (this compound) | Potential Pitfalls |

|---|---|---|

| ¹H NMR | δ 9.8 (aldehyde H), δ 2.5 (CH₃) | Solvent residues (e.g., CH₂Cl₂ at δ 5.3) |

| IR | 1720 cm⁻¹ (C=O stretch) | Moisture absorption masking carbonyl peaks |

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

While toxicological data for this compound may be limited, general aldehyde safety measures apply:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .

- First Aid : For skin contact, wash immediately with soap/water (15+ minutes); for inhalation, move to fresh air and monitor for respiratory distress .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Note : Conduct a risk assessment using analogs (e.g., 4-(Bromomethyl)benzaldehyde) to infer toxicity profiles until compound-specific data is available .

Advanced: Which computational strategies are effective for predicting the pharmacological interactions of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target receptors (e.g., GPCRs or enzymes). Parameterize force fields (e.g., AMBER) to account for aldehyde reactivity .

- QSAR Modeling : Train models on benzaldehyde derivative datasets to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties .

- Metabolic Pathway Simulation : Employ platforms like MetaDrug to simulate phase I/II metabolism, focusing on aldehyde dehydrogenase-mediated oxidation .

Case Study : DFT calculations for 4-TBMB (a biphenyl analog) revealed π-π stacking interactions critical for anti-inflammatory activity, a framework applicable to this compound .

Basic: How can impurities in synthesized this compound be systematically identified?

Methodological Answer:

- Chromatographic Analysis : Use HPLC with a C18 column and UV detection (λ = 254 nm) to separate impurities. Compare retention times with reference standards (e.g., 3-Methylbenzaldehyde) .

- Mass Spectrometry : High-resolution LC-MS/MS can detect trace byproducts (e.g., dimerized aldehydes or oxidation products) via exact mass matching .

- Spiking Experiments : Introduce suspected impurities (e.g., 4-Chlorobenzophenone) into samples to confirm chromatographic peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.